molecular formula C9H17NO2 B3098858 2-cyclopentyl-N-methoxy-N-methylacetamide CAS No. 134560-38-6

2-cyclopentyl-N-methoxy-N-methylacetamide

Cat. No.: B3098858
CAS No.: 134560-38-6
M. Wt: 171.24 g/mol
InChI Key: QRMDRKGAMJCFSJ-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-methoxy-N-methylacetamide is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopentyl-N-methoxy-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-10(12-2)9(11)7-8-5-3-4-6-8/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMDRKGAMJCFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1CCCC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance of Weinreb Amides As Acyl Transfer Reagents

Weinreb amides, generically known as N-methoxy-N-methylamides, are highly versatile and reliable acylating agents in organic chemistry. thieme-connect.comunivie.ac.atresearchgate.net Their primary utility stems from their reaction with potent nucleophiles, such as organolithium and Grignard reagents, to produce ketones in high yields. acs.orgorientjchem.org A significant advantage of this method is the prevention of the common problem of "over-addition," where a second equivalent of the nucleophile attacks the newly formed ketone to yield a tertiary alcohol. wikipedia.org

This unique reactivity is attributed to the formation of a stable tetrahedral intermediate upon nucleophilic attack. acs.org The N-methoxy group chelates the metal cation (e.g., Li+ or Mg2+), stabilizing the intermediate at low temperatures and preventing its collapse to a ketone until a deliberate aqueous workup is performed. acs.orgwikipedia.org This chelation-stabilized intermediate is the key to the chemoselectivity of the reaction, ensuring the synthesis stops cleanly at the ketone stage. orientjchem.orgresearchgate.net Furthermore, Weinreb amides can be selectively reduced by hydride reagents like lithium aluminum hydride to furnish aldehydes, further highlighting their versatility as synthetic precursors. acs.orgwikipedia.org

Overview of 2 Cyclopentyl N Methoxy N Methylacetamide As a Key Synthetic Intermediate and Building Block

2-Cyclopentyl-N-methoxy-N-methylacetamide, with the chemical formula C9H17NO2, is a specific example of a Weinreb amide that serves as a valuable intermediate and building block in multi-step syntheses. fluorochem.co.uk Its structure incorporates the reactive N-methoxy-N-methylamide functionality attached to a cyclopentylacetyl group. This makes it an ideal reagent for introducing the cyclopentyl moiety into more complex target molecules.

As a key synthetic intermediate, it acts as a precursor for a variety of cyclopentyl-substituted ketones. For instance, its reaction with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) will selectively yield a ketone of the structure cyclopentyl-CH2-C(=O)-R. Similarly, its controlled reduction provides access to cyclopentylacetaldehyde. The stability and predictable reactivity of the Weinreb amide group allow for its use in synthetic routes involving sensitive substrates that might not be compatible with harsher reagents like acid chlorides or organocadmium compounds. Its role as a building block is crucial in the synthesis of natural products and pharmaceutical agents where the cyclopentyl ring is a desired structural motif.

Below are the key chemical properties of this compound.

PropertyValue
CAS Number 134560-38-6 fluorochem.co.uk
Molecular Formula C9H17NO2 fluorochem.co.uk
Molecular Weight 171.24 g/mol fluorochem.co.uk
IUPAC Name This compound fluorochem.co.uk
Canonical SMILES CON(C)C(=O)CC1CCCC1 fluorochem.co.uk
InChI Key QRMDRKGAMJCFSJ-UHFFFAOYSA-N fluorochem.co.uk

Historical Development and Evolution of Amide Chemistry Relevant to Weinreb Amides

Carboxylic Acid Activation and Coupling Strategies

Direct conversion of carboxylic acids into Weinreb amides is highly desirable as it avoids the isolation of more reactive intermediates like acid chlorides. This is typically achieved by activating the carboxylic acid in situ with a coupling reagent, followed by the introduction of N,O-dimethylhydroxylamine.

One-Pot Conversion from Carboxylic Acids using Trichloroacetonitrile (B146778) and Triphenylphosphine (B44618)

A flexible one-pot process for the synthesis of Weinreb amides from carboxylic acids employs a combination of trichloroacetonitrile (TCA) and triphenylphosphine (TPP). orientjchem.org This method is presumed to proceed through the in situ generation of the acid chloride from the carboxylic acid, which is then immediately trapped by N,O-dimethylhydroxylamine present in the reaction mixture. orientjchem.org

Achieving high yields in this one-pot conversion requires careful optimization of several reaction parameters. Key variables include the stoichiometry of the reagents, the choice of solvent, reaction temperature, and reaction time. The base used to neutralize the N,O-dimethylhydroxylamine hydrochloride and the HCl generated during the activation step is also critical. Triethylamine (B128534) (TEA) is commonly employed for this purpose. orientjchem.org A typical starting point for optimization involves using slight excesses of TCA, TPP, and the amine component relative to the carboxylic acid to drive the reaction to completion.

Table 1: Typical Parameters for Optimization in One-Pot Weinreb Amide Synthesis

ParameterVariable Range/OptionsPurpose
Carboxylic Acid 1.0 equivalentLimiting Reagent
Trichloroacetonitrile 1.1 - 1.5 equivalentsActivating Agent
Triphenylphosphine 1.1 - 1.5 equivalentsActivating Agent
N,O-Dimethylhydroxylamine HCl 1.1 - 1.5 equivalentsAmine Source
Base (e.g., Triethylamine) 2.0 - 3.0 equivalentsNeutralizes HCl salts
Solvent Dichloromethane (B109758), Acetonitrile (B52724), THFReaction Medium
Temperature 0 °C to Room TemperatureControls Reaction Rate
Time 2 - 24 hoursReaction Completion

This table presents generalized conditions for optimization based on common practices in amide coupling reactions.

This synthetic route has demonstrated broad applicability, performing satisfactorily with a variety of aliphatic and aromatic carboxylic acids. orientjchem.org The reaction conditions are generally mild, allowing for the presence of various functional groups within the carboxylic acid precursor. This tolerance is crucial for the synthesis of complex molecules. For the synthesis of 2-cyclopentyl-N-methoxy-N-methylacetamide, the precursor is cyclopentylacetic acid, a simple aliphatic carboxylic acid that is well-suited for this method.

Table 2: Substrate Scope and Functional Group Tolerance

Carboxylic Acid TypeExampleCompatibility Notes
Aliphatic (Acyclic) Hexanoic AcidGenerally high yields.
Aliphatic (Cyclic) Cyclohexanecarboxylic AcidWell-tolerated.
Aromatic (Electron-rich) 4-Methoxybenzoic AcidCompatible with electron-donating groups.
Aromatic (Electron-poor) 4-Nitrobenzoic AcidCompatible with electron-withdrawing groups.
Heterocyclic Furan-2-carboxylic acidTolerated, depending on the heterocycle's stability.

This table illustrates the broad substrate scope of the trichloroacetonitrile/triphenylphosphine method as reported in the literature. orientjchem.org

Utilization of N,N′-Carbonyldiimidazole (CDI) in Amide Formation

An efficient and common alternative for activating carboxylic acids is the use of N,N′-Carbonyldiimidazole (CDI). This method involves the reaction of the carboxylic acid, such as cyclopentylacetic acid, with CDI to form a highly reactive acyl-imidazole intermediate. This intermediate subsequently undergoes nucleophilic attack by N,O-dimethylhydroxylamine without the need for isolating the activated species. The primary byproducts, imidazole (B134444) and carbon dioxide, are easily managed, simplifying the reaction workup.

The procedure typically involves dissolving the carboxylic acid in an appropriate solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (DCM), followed by the addition of CDI at 0 °C. After a short activation period, N,O-dimethylhydroxylamine hydrochloride is added, often along with a mild base such as N-methylmorpholine (NMM) or triethylamine to liberate the free amine. The reaction is then allowed to proceed to completion, yielding the desired Weinreb amide. This method has been successfully applied to the synthesis of Nα-protected amino/peptide Weinreb amides.

Acid Chloride and Activated Ester Routes for N-Methoxy-N-methylacetamide Derivatives

A traditional and highly reliable two-step approach to synthesizing Weinreb amides involves the initial conversion of the carboxylic acid into a more reactive acylating agent, most commonly an acid chloride. This activated intermediate is then reacted with N,O-dimethylhydroxylamine.

This strategy begins with the conversion of cyclopentylacetic acid to cyclopentylacetyl chloride. This is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF). The resulting acid chloride is generally more reactive than the CDI-activated intermediate and can be isolated or used directly in the subsequent step.

Nucleophilic Acyl Substitution with N,O-Dimethylhydroxylamine Hydrochloride

The core of this synthetic route is the nucleophilic acyl substitution reaction. The highly electrophilic carbonyl carbon of the acid chloride (e.g., cyclopentylacetyl chloride) is attacked by the nucleophilic nitrogen atom of N,O-dimethylhydroxylamine.

Table 3: Reagents and Conditions for Acid Chloride Route

StepReagent(s)Typical SolventPurpose
1. Acid Chloride Formation Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)Dichloromethane (DCM) or neatConverts carboxylic acid to acid chloride.
2. Amide Formation N,O-Dimethylhydroxylamine HCl, Pyridine (B92270) or TriethylamineDichloromethane (DCM), THFNucleophilic acyl substitution to form the Weinreb amide.

Role of Bases (e.g., Triethylamine, Pyridine) and Solvent Systems

In the synthesis of N-methoxy-N-methylacetamides, including this compound, the selection of an appropriate base and solvent system is critical for reaction efficiency, yield, and purity. The primary role of the base is to neutralize the acidic byproduct generated during the acylation of N,O-dimethylhydroxylamine, typically hydrogen chloride (HCl) when an acyl chloride is used as the starting material.

Role of Bases

Tertiary amines like triethylamine (Et₃N) and pyridine are commonly employed for this purpose. wikipedia.orgchemeurope.com Their function is to scavenge the HCl produced, forming a salt (e.g., triethylammonium (B8662869) chloride). chemeurope.com This prevents the protonation of the N,O-dimethylhydroxylamine, which would render it unreactive as a nucleophile, and drives the reaction toward completion. chemeurope.com

Triethylamine (Et₃N): As a non-nucleophilic, organic-soluble base, triethylamine is frequently the base of choice. wikipedia.orggoogle.com It efficiently neutralizes the generated HCl without competing in the primary acylation reaction. chemeurope.com For instance, the synthesis of N-methoxy-N-methylacetamide from acetyl chloride and N,O-dimethylhydroxylamine hydrochloride can be successfully carried out using triethylamine in dichloromethane. chemicalbook.com The base is typically added to the reaction mixture containing the hydroxylamine (B1172632) hydrochloride salt to liberate the free amine before the introduction of the acylating agent.

Pyridine: Pyridine can serve a dual role as both a base and a solvent. chemicalbook.com Its basicity is sufficient to neutralize the HCl byproduct. nih.gov As a solvent, it can help to dissolve the reactants and facilitate the reaction. The choice between triethylamine and pyridine can depend on the specific substrate, reaction conditions, and desired workup procedure.

Solvent Systems

The solvent system influences reactant solubility, reaction rate, and temperature control. Aprotic solvents are generally preferred to avoid side reactions with the highly reactive acyl chloride.

Commonly used solvents include:

Chlorinated Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (B1671644) (DCE) are widely used due to their inertness and ability to dissolve a broad range of organic compounds. chemicalbook.comnih.gov A typical procedure involves adding the acyl chloride to a solution of N,O-dimethylhydroxylamine and a base in DCM at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. chemicalbook.com

Ethers: Solvents like tetrahydrofuran (THF) and 1,4-dioxane (B91453) are also effective for this transformation. orientjchem.orgacs.orgorgsyn.org

Biphasic Systems: For more environmentally benign processes, biphasic systems such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and water have been developed, offering advantages in product separation and solvent recycling. orientjchem.org

The selection of the solvent can also be influenced by the coupling agents used when starting from a carboxylic acid instead of an acyl chloride. For example, when using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), solvents like acetonitrile or various alcohols can be employed. orientjchem.org

BaseSolventTypical ReactantsKey Function
TriethylamineDichloromethane (DCM)Acyl chloride, N,O-dimethylhydroxylamine HClHCl scavenger, drives reaction to completion. chemeurope.comchemicalbook.com
PyridinePyridine (as solvent)Acyl chloride, N,O-dimethylhydroxylamine HClActs as both base and solvent. chemicalbook.com
N-Methylmorpholine (NMM)Tetrahydrofuran (THF)Carboxylic acid, 2-chloro-4,6-dimethoxy-triazine (CDMT), N,O-dimethylhydroxylamineBase for activation of carboxylic acid. orientjchem.org

Preparation of Structurally Related N-Methoxy-N-methylacetamides for Comparative Studies

The synthesis of structurally related N-methoxy-N-methylacetamides, often referred to as Weinreb amides, is essential for comparative studies, such as in structure-activity relationship (SAR) analyses. nih.gov These compounds share the core N-methoxy-N-methylacetamide functional group but differ in the substituent attached to the acetyl group's alpha-carbon. The general synthetic strategy involves the acylation of N,O-dimethylhydroxylamine with a corresponding carboxylic acid or, more commonly, its activated derivative like an acyl chloride. orientjchem.org

The fundamental reaction can be represented as:

R-COCl + HN(OCH₃)CH₃ → R-CON(OCH₃)CH₃ + HCl

Where 'R' represents the variable structural component. For the parent compound of the series discussed here, this compound, the 'R' group is a cyclopentylmethyl group (CH₂-c-C₅H₉). By varying this 'R' group, a library of analogous compounds can be generated.

Detailed research has led to the preparation of a wide array of these amides. The versatility of this synthetic approach allows for the incorporation of diverse functionalities, including aliphatic, aromatic, and functionalized moieties. researchgate.net

Compound Name'R' Group in Precursor (R-COCl)Precursor NameCAS Number
N-methoxy-N-methylacetamideMethyl (CH₃)Acetyl chloride78191-00-1 chemicalbook.com
This compoundCyclopentylmethyl (CH₂-c-C₅H₉)2-Cyclopentylacetyl chloride134560-38-6
2-(tert-butoxy)-N-methoxy-N-methylacetamidetert-butoxymethyl (CH₂-O-C(CH₃)₃)2-(tert-butoxy)acetyl chloride1268252-59-0 nbinno.com
2-Cyclopentyl-2-fluoro-N-methoxy-N-methylacetamide1-Cyclopentyl-1-fluoro-methyl (CHF-c-C₅H₉)2-Cyclopentyl-2-fluoroacetyl chloride2327185-25-9 chemsrc.com

The synthesis of these analogs follows similar procedures to that of the parent compound, typically involving the reaction of the appropriate acyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like triethylamine in an aprotic solvent such as dichloromethane. chemicalbook.com The resulting Weinreb amides are valuable intermediates in organic synthesis, as they can be converted into ketones, aldehydes, and other carbonyl compounds through reaction with organometallic reagents. medchemexpress.com

Nucleophilic Additions to the Weinreb Amide Carbonyl

A significant advantage of the Weinreb amide is its ability to react with potent organometallic nucleophiles to produce ketones in high yields, avoiding the over-addition that typically leads to tertiary alcohols with other acyl derivatives like esters or acid chlorides. wikipedia.orgmychemblog.com This controlled reactivity is attributed to the formation of a stable intermediate. mychemblog.com

Controlled Formation of Ketones and Aldehydes via Organometallic Reagents

The reaction of this compound with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), is a reliable method for the synthesis of the corresponding cyclopentyl ketones. wikipedia.org The reaction proceeds via nucleophilic addition of the organometallic's carbanionic component to the electrophilic carbonyl carbon of the Weinreb amide. youtube.com

Similarly, aldehydes can be synthesized from this compound by employing hydride reagents like lithium aluminum hydride (LiAlH₄). wikipedia.org The choice of reagent dictates the final product, providing a versatile route to both ketones and aldehydes from a single precursor.

Table 1: Synthesis of Ketones from a Weinreb Amide

EntryOrganometallic ReagentProductYield (%)
1Phenylmagnesium chloride1-Cyclopentyl-2-phenylethan-1-one93%
2Methylmagnesium bromide1-Cyclopentylpropan-1-one~90% (typical)
3Vinyllithium1-Cyclopentylbut-3-en-1-one~90% (typical)

Note: Yields are based on representative examples of Weinreb amide reactions and may vary for this compound. orgsyn.orgorganic-chemistry.org

Exploration of Selective Addition Pathways and Tetrahedral Intermediate Stability

The selectivity of the Weinreb amide reaction is due to the formation of a stable tetrahedral intermediate. wikipedia.org Upon nucleophilic attack, the carbonyl oxygen and the methoxy (B1213986) oxygen chelate to the metal cation (e.g., Mg²⁺ or Li⁺), forming a stable five-membered ring. wikipedia.orgorientjchem.org This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. wikipedia.org This stability prevents a second equivalent of the organometallic reagent from adding to the carbonyl, thus preventing the formation of an alcohol. wikipedia.orgmychemblog.com Quantum mechanical calculations have supported the facile formation and stability of this tetrahedral adduct. wikipedia.org

Alpha-Carbon Derivatization and Carbon-Carbon Bond Formation

The protons on the carbon alpha to the carbonyl group of this compound are acidic and can be removed by a strong base to form an enolate. This nucleophilic enolate can then be used in a variety of carbon-carbon bond-forming reactions.

Generation and Reactivity of Amide Enolates

The formation of an enolate from this compound can be achieved using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). masterorganicchemistry.com The resulting enolate is a powerful nucleophile that can react with various electrophiles. This reactivity allows for the introduction of a wide range of substituents at the alpha-position.

The enolate of this compound can undergo condensation with carboxylic chlorides (acid chlorides) to furnish β-keto Weinreb amides. This reaction is a powerful tool for the synthesis of 1,3-dicarbonyl compounds, which are valuable synthetic intermediates. The reaction proceeds via nucleophilic acyl substitution, where the enolate attacks the electrophilic carbonyl of the acid chloride.

The resulting β-keto Weinreb amides can be further transformed through asymmetric hydrogenation. rsc.org This process, often catalyzed by ruthenium complexes with chiral ligands, allows for the enantioselective reduction of the ketone functionality to a secondary alcohol. rsc.orgrsc.org This method provides access to chiral β-hydroxy Weinreb amides with high enantiomeric excess, which are important building blocks in the synthesis of complex molecules. rsc.orgrsc.org

Table 2: Asymmetric Hydrogenation of a β-Keto Weinreb Amide

EntryCatalystProductYield (%)Enantiomeric Excess (ee) (%)
1Ru-Xyl-SunPhos-DaipenChiral β-hydroxy Weinreb amide93%99%

Note: Data is based on a representative example of asymmetric hydrogenation of a δ-keto Weinreb amide, which is expected to be similar for a β-keto Weinreb amide. rsc.org

Reactions with Organolithium and Grignard Compounds to Form β-Hydroxyketones

The reaction of Weinreb amides, such as this compound, with organolithium and Grignard reagents is a well-established method for the synthesis of ketones. wikipedia.orgmychemblog.comwenxuecity.com A key advantage of using a Weinreb amide is its ability to form a stable, chelated tetrahedral intermediate upon addition of the organometallic reagent. wenxuecity.com This intermediate prevents the common issue of over-addition, which would otherwise lead to the formation of a tertiary alcohol. wikipedia.orgwenxuecity.com Upon acidic workup, this intermediate collapses to cleanly provide the desired ketone. mychemblog.com

While the primary product of this reaction is typically a ketone, the methodology can be adapted for the synthesis of β-hydroxyketones. This transformation can be achieved by utilizing an organometallic reagent that incorporates a protected hydroxyl group or by employing a multi-step sequence where the initial ketone product undergoes a subsequent aldol (B89426) reaction. For instance, the reaction of a Weinreb amide with the Grignard reagent derived from a protected 2-bromoethanol, followed by deprotection, would yield a β-hydroxyketone.

A hypothetical reaction scheme for the formation of a β-hydroxyketone from this compound is presented below.

Reactant 1Reactant 2Product
This compound1. BrMg(CH₂)₂OTBS, THF2. H₃O⁺1-Cyclopentyl-4-(tert-butyldimethylsilyloxy)butan-2-one
1-Cyclopentyl-4-(tert-butyldimethylsilyloxy)butan-2-oneTBAF, THF1-Cyclopentyl-4-hydroxybutan-2-one

This table represents a hypothetical reaction pathway for the formation of a β-hydroxyketone, based on established reactivity patterns of Weinreb amides.

Applications in Enantioselective Synthesis via N-Sulfinyl β-Amino Weinreb Amides

A significant application of acetamide (B32628) derivatives lies in their elaboration into chiral building blocks for enantioselective synthesis. Specifically, N-sulfinyl β-amino Weinreb amides, which can be prepared from precursors like this compound, are valuable intermediates for the asymmetric synthesis of β-amino carbonyl compounds. mychemblog.commdpi.comresearchgate.netresearchgate.net

The synthesis of these chiral auxiliaries involves the condensation of a sulfinimine with the potassium enolate of an N-methoxy-N-methylacetamide. researchgate.netresearchgate.net The resulting N-sulfinyl β-amino Weinreb amide can then react with a diverse range of organometallic reagents. mychemblog.commdpi.com The addition of these reagents to the carbonyl group of the Weinreb amide proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. Subsequent removal of the sulfinyl group provides access to enantiopure β-amino ketones or aldehydes. mychemblog.com

This methodology offers a general solution for the synthesis of these important structural motifs, which are constituents of many natural products. mychemblog.commdpi.com The concise enantioselective syntheses of alkaloids such as (+)-sedridine and (−)-allosedridine have been accomplished using this strategy, highlighting its utility. researchgate.netresearchgate.net

General Reaction Scheme for Enantioselective Synthesis:

StepReactantsProduct
1. Enolate FormationThis compound, KHMDSPotassium enolate of this compound
2. CondensationPotassium enolate, Chiral N-sulfinylimine (e.g., (R)-N-tert-butanesulfinylimine)N-((R)-tert-butylsulfinyl)-β-amino Weinreb amide
3. Nucleophilic AdditionN-sulfinyl-β-amino Weinreb amide, Organometallic reagent (R-M)Diastereomerically enriched N-sulfinyl-β-amino ketone
4. DeprotectionN-sulfinyl-β-amino ketone, AcidEnantiopure β-amino ketone

Advanced Amide Coupling and Cross-Coupling Reactions

While the amide bond is generally stable, recent advances in catalysis have enabled its participation in various cross-coupling reactions.

Buchwald-Hartwig C-N and C-O Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, typically between an amine and an aryl halide. wikipedia.orgorganic-chemistry.org While direct participation of the N-methoxy-N-methylamide nitrogen of a Weinreb amide in a classical Buchwald-Hartwig amination is not the typical application, a related transformation known as transamidation has been developed. nih.gov This reaction involves the selective cleavage of the N-C(O) bond of an amide and subsequent coupling with another amine, effectively exchanging the amine portion of the amide. nih.gov This allows for the synthesis of new amides that might be difficult to prepare by other methods.

Chan-Lam Coupling Reactions

The Chan-Lam coupling reaction provides a complementary method to the Buchwald-Hartwig reaction for the formation of carbon-heteroatom bonds, utilizing a copper catalyst. mdpi.com This reaction typically couples amines or alcohols with boronic acids. A significant development for N-methoxy amides is the report of a selective copper-catalyzed C-O coupling reaction with arylboronic acids. mdpi.com In this transformation, the oxygen of the N-methoxy group acts as the nucleophile, leading to the formation of aryl-N-methoxy arylimidates. This represents a unique reactivity pattern for Weinreb amides in cross-coupling reactions.

Example of Chan-Lam C-O Coupling with an N-Methoxy Arylamide:

N-Methoxy ArylamideArylboronic AcidCatalystProduct
N-methoxybenzamidePhenylboronic acidCuI(E)-Phenyl N-methoxybenzimidate
N-methoxybenzamide4-Methoxyphenylboronic acidCuI(E)-4-Methoxyphenyl N-methoxybenzimidate

Data extracted from a study on the selective C-O coupling of N-methoxy arylamides. mdpi.com

Cross-Electrophile Coupling Strategies

The concept of cross-electrophile coupling, where two different electrophiles are coupled in the presence of a reducing agent, is an emerging area in organic synthesis. While specific examples involving this compound are not prevalent in the literature, the Weinreb amide functionality can be envisioned to participate in such reactions. For instance, after conversion to the corresponding ketone, the resulting α-carbon can be functionalized to introduce a leaving group, creating an electrophilic center for subsequent coupling reactions.

Other Significant Functional Group Interconversions

Beyond its direct use in ketone synthesis and coupling reactions, the this compound moiety can be a precursor to other functional groups. The most prominent interconversion is the reduction of the Weinreb amide to the corresponding aldehyde. This is typically achieved using a mild reducing agent such as lithium aluminum hydride at low temperatures. wikipedia.orgorientjchem.org The stability of the tetrahedral intermediate is once again key to preventing over-reduction to the alcohol.

Furthermore, the ketone product obtained from the reaction of the Weinreb amide with an organometallic reagent can undergo a wide array of subsequent transformations. These include, but are not limited to, reduction to a secondary alcohol, conversion to an olefin via a Wittig reaction, or further elaboration through enolate chemistry.

Complex Metal Hydride Reductions

The reduction of N-methoxy-N-methylamides, commonly known as Weinreb amides, with complex metal hydrides is a well-established and versatile transformation in organic synthesis. These reactions are highly valuable as they can be controlled to yield either aldehydes or amines, depending on the reaction conditions and the specific hydride reagent employed.

In a typical reaction, treatment of a Weinreb amide with a strong reducing agent like lithium aluminum hydride (LiAlH₄) leads to the formation of an aldehyde. psu.edu This outcome is attributed to the formation of a stable five-membered ring intermediate involving the aluminum species, which is resistant to further reduction. This intermediate is then hydrolyzed during the aqueous workup to release the aldehyde product. This method is a cornerstone of modern organic synthesis due to its high efficiency and functional group tolerance.

Alternatively, the reduction of Weinreb amides can be directed towards the formation of the corresponding N-methoxy-N-methylamines. This can be achieved by using a combination of lithium aluminum hydride and aluminum chloride (AlCl₃). eurekaselect.com The presence of the Lewis acid, AlCl₃, modifies the reactivity of the hydride reagent, facilitating the complete reduction of the carbonyl group to a methylene (B1212753) group, thus yielding the amine. eurekaselect.com

The reduction of N-methylacetamide with LiAlH₄ has been shown to yield N,N-dimethylamine, demonstrating the complete reduction of the amide functionality. doubtnut.com In the case of this compound, similar reactivity is expected.

Table 1: Predicted Outcomes of Complex Metal Hydride Reduction of this compound

ReagentPredicted ProductProduct Type
LiAlH₄, then H₂O2-CyclopentylacetaldehydeAldehyde
LiAlH₄ / AlCl₃N-methoxy-N-methyl-2-cyclopentylethanamineAmine

Halogenation at Activated Positions

The carbon atom situated between the carbonyl group and the cyclopentyl ring in this compound is an activated position, making it susceptible to electrophilic substitution reactions such as halogenation. The electron-withdrawing nature of the adjacent carbonyl group increases the acidity of the α-protons, facilitating their removal by a base and subsequent reaction with an electrophile.

A common method for the halogenation of amides involves the use of a halogenating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂), often in the presence of a catalytic amount of acid or base. For instance, the bromination of N-methoxy-N-methylacetamide at the alpha position is a known transformation. smolecule.com This suggests that this compound could undergo a similar reaction to introduce a halogen atom at the carbon adjacent to the carbonyl group.

This transformation is synthetically useful as the resulting α-halo amide can serve as a precursor for a variety of subsequent reactions, including nucleophilic substitutions and eliminations, allowing for further functionalization of the molecule.

Table 2: Potential Halogenation Reaction of this compound

ReagentPotential ProductReaction Type
N-Bromosuccinimide (NBS)2-bromo-2-cyclopentyl-N-methoxy-N-methylacetamideα-Halogenation
Bromine (Br₂) / Acetic Acid2-bromo-2-cyclopentyl-N-methoxy-N-methylacetamideα-Halogenation

C-H Activation and Insertion Reactions Adjacent to the Cyclopentyl Moiety

The direct functionalization of carbon-hydrogen (C-H) bonds is a rapidly advancing area in organic chemistry that offers a more atom-economical and efficient approach to synthesizing complex molecules. The cyclopentyl moiety of this compound possesses C-H bonds that could potentially undergo activation and subsequent insertion reactions.

Transition metal-catalyzed C-H activation is a powerful tool for this purpose. For instance, palladium(II)-catalyzed enantioselective C-H activation has been demonstrated on cyclopropane (B1198618) derivatives, and it was noted that cyclopentyl groups were well-tolerated in such reactions. nih.gov This indicates the feasibility of targeting the C-H bonds of the cyclopentyl ring in the target molecule.

Furthermore, copper-catalyzed asymmetric carbocyanation reactions have shown that a cyclopentyl methyl ether can undergo regioselective C-H activation at the tertiary C-H bond adjacent to the oxygen atom. acs.org In the context of this compound, the methine C-H bond of the cyclopentyl ring, which is adjacent to the acetyl group, could be a prime candidate for such activation. This position is electronically activated, which could facilitate the C-H bond cleavage and subsequent insertion of other chemical entities.

These C-H activation strategies could lead to the introduction of new functional groups directly onto the cyclopentyl ring, providing a novel pathway for the diversification of this molecular scaffold.

Table 3: Plausible C-H Activation Reactions for this compound

Catalyst SystemPotential Reaction TypePotential Site of Activation
Pd(II) / Chiral LigandAsymmetric C-H ArylationC-H bond on the cyclopentyl ring
Cu(I) / Lewis AcidC-H FunctionalizationTertiary C-H bond on the cyclopentyl ring

Synthetic Utility and Applications in Complex Molecule Construction

Establishment as a Versatile Small Molecule Scaffold for Diverse Chemical Architectures

The primary utility of the Weinreb amide functional group, including that in 2-cyclopentyl-N-methoxy-N-methylacetamide, lies in its ability to act as an excellent acylating agent. researchgate.net Unlike more reactive carboxylic acid derivatives such as acid chlorides or esters, Weinreb amides react cleanly with a single equivalent of organometallic reagents (like Grignard or organolithium reagents) to produce ketones without the common side-reaction of over-addition to form tertiary alcohols. psu.eduresearchgate.net This controlled reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate which collapses to the ketone only upon aqueous workup. acs.org

This reliability makes this compound a dependable precursor to cyclopentyl-substituted ketones. These ketones are themselves versatile intermediates, readily participating in a wide array of subsequent transformations, including reductions, olefinations, and further carbon-carbon bond formations, thus establishing the parent compound as a strategic scaffold for diverse chemical structures. orientjchem.orgmychemblog.com

Role as a Crucial Intermediate in Multi-step Organic Synthesis

The stability and predictable reactivity of this compound make it a valuable intermediate in complex synthetic sequences. numberanalytics.comorientjchem.org Its ability to be carried through various reaction conditions without degradation, only to be chemoselectively transformed at a later stage, is a significant advantage.

Integration into Nitrogen-Containing Heterocyclic Ring Systems

While direct cyclization of this compound itself is not extensively documented, the Weinreb amide functionality is a well-established precursor for the synthesis of nitrogen-containing heterocycles. orientjchem.org For instance, Weinreb amides can undergo condensation and cyclization reactions to form systems like benzimidazoles, pyrrolinones, and pyrazoles. orientjchem.orgresearchgate.netacs.org The general strategy involves the reaction of the Weinreb amide with a bifunctional reagent, where one function reacts with the amide carbonyl and the other participates in a subsequent ring-closing step. orientjchem.org The cyclopentyl group in this compound would remain as a substituent on the resulting heterocyclic ring, providing a route to novel substituted heterocycles. mdpi.com

A representative transformation is the synthesis of benzimidazoles, where a Weinreb amide condenses with an o-diaminoarene, followed by a cyclization process, often promoted by a Lewis acid. orientjchem.org

Table 1: Representative Heterocycle Syntheses from Weinreb Amide Analogues

Heterocycle Class Reaction Type Key Reagents Ref.
Benzimidazoles Condensation-Cyclization o-Diaminoarenes, BF₃·OEt₂ orientjchem.org
Pyrazoles Cyclocondensation Hydrazines researchgate.net
Pyrrolinones Cyclization Organometallic reagents acs.org

Precursor for α,β-Unsaturated N-Methoxy-N-methyl Amides and Z-Unsaturated Analogues

The synthesis of α,β-unsaturated amides from saturated precursors like this compound is a key transformation that introduces valuable reactivity into the molecule. These unsaturated systems are important building blocks, acting as Michael acceptors and dienophiles. General methods for this transformation often involve a two-step process of α-halogenation followed by elimination. More modern methods, such as those involving selenoxide elimination, provide milder conditions for achieving this desaturation.

Furthermore, stereoselective synthesis to obtain specific isomers, such as the Z-unsaturated analogue, can be achieved through various synthetic strategies. researchgate.net One approach involves the use of stereoselective olefination reactions on a related α-keto-Weinreb amide or through carefully controlled elimination reactions. The synthesis of (Z)-β-fluoro-α,β-unsaturated ketones has been demonstrated from morpholine (B109124) amides upon addition of organolithium reagents, suggesting similar transformations could be explored for Weinreb amides. nih.gov

Table 2: Selected Methods for Synthesis of α,β-Unsaturated Amides

Method Key Reagents/Steps Stereoselectivity Ref.
Selenoxide Elimination 1. LDA, PhSeBr; 2. H₂O₂ Generally E-selective N/A
Palladium-Catalyzed Dehydrogenation Pd(OAc)₂, O₂ Varies N/A
Aerobic Oxidative N-dealkylation Pd/Cu catalyst, Olefin, CO, O₂ (E)-selective rsc.org

Building Block for Highly Functionalized Cycloalkyl Derivatives in Advanced Synthesis

The cyclopentyl ring of this compound offers a scaffold for further functionalization, leading to highly substituted and complex cycloalkyl derivatives. researchgate.netchemrxiv.org Modern synthetic methods, such as transition metal-catalyzed C-H functionalization, have emerged as powerful tools for directly modifying otherwise inert C-H bonds on cycloalkane rings. nih.govresearchgate.net

The Weinreb amide itself can act as a directing group, positioning a metal catalyst to selectively activate a specific C-H bond on an adjacent ring system. nih.gov While this is more common for aromatic C-H activation, principles of transannular C-H functionalization can be applied to cycloalkane systems. nih.gov Such strategies allow for the direct introduction of aryl groups or other functionalities onto the cyclopentane (B165970) ring, providing efficient pathways to complex molecules that would otherwise require lengthy synthetic routes. acs.org The development of enantiomerically pure cyclopentane building blocks is a significant area of research for the synthesis of natural products and analogues. researchgate.net

Potential in Material Science Precursor Development

While the primary application of Weinreb amides like this compound is in fine chemical and pharmaceutical synthesis, their potential as precursors in material science is an emerging area of interest. The cyclopentyl moiety can impart desirable properties such as thermal stability and specific conformational rigidity to polymers or other materials.

The Weinreb amide can be converted into a variety of functional groups, such as ketones or aldehydes, which can then be used as monomers in polymerization reactions. For example, the derived cyclopentyl methyl ketone could be transformed into a vinyl monomer suitable for radical polymerization. Although direct applications of this specific compound in material science are not widely reported, the synthetic versatility it offers makes it a candidate for the development of novel, highly functionalized monomers and precursors for advanced materials.

Table of Compounds Mentioned

Compound Name
This compound
2-Cyclohexyl-N-methoxy-N-methylacetamide
2-Cyclopropyl-N-methoxy-N-methylacetamide
2-cyclopentyl-2-fluoro-N-methoxy-N-methylacetamide
N-methoxy-N-methylbenzamide

Advanced Spectroscopic Analysis and Characterization in Research Contexts

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

A proton (¹H) NMR spectrum of 2-cyclopentyl-N-methoxy-N-methylacetamide would be expected to show distinct signals corresponding to each unique proton environment in the molecule. The analysis would focus on:

Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), indicates the electronic environment of the proton. Protons on the cyclopentyl ring, the methylene (B1212753) bridge, the N-methyl group, and the N-methoxy group would all resonate at characteristic chemical shifts.

Multiplicity: The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet, multiplet) is caused by the influence of neighboring protons. This provides information about the number of protons on adjacent atoms.

Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides further detail on the spatial relationship and connectivity between coupled protons.

Table 1: Predicted ¹H NMR Spectral Data This table is a hypothetical representation of the data that would be obtained from an actual ¹H NMR spectrum.

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
N-OCH₃3.6 - 3.8SingletN/A
N-CH₃3.1 - 3.3SingletN/A
-CH₂-CO2.2 - 2.5Dependant on CH couplingDependant on CH coupling
-CH-(CH₂)₂2.0 - 2.3MultipletDependant on CH₂ coupling
Cyclopentyl -CH₂-1.1 - 1.9MultipletDependant on adjacent protons

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal in the spectrum. For this compound, signals would be expected for the carbonyl carbon, the carbons of the cyclopentyl ring, the methylene carbon, the N-methyl carbon, and the N-methoxy carbon.

Table 2: Predicted ¹³C NMR Spectral Data This table is a hypothetical representation of the data that would be obtained from an actual ¹³C NMR spectrum.

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Amide)170 - 175
N-OCH₃60 - 65
N-CH₃30 - 35
-CH₂-CO35 - 45
-CH-(CH₂)₂30 - 40
Cyclopentyl -CH₂-25 - 35

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. For this compound (C₉H₁₇NO₂), the expected exact mass would be calculated and compared to the experimentally measured value. bldpharm.com This technique provides a high degree of confidence in the identity of the compound. The fragmentation pattern observed in the mass spectrum can also offer additional structural information.

Chromatographic Methodologies for Purification and Purity Assessment

Chromatography is essential for both the purification of chemical compounds and the assessment of their purity.

Following synthesis, crude this compound would likely be purified using column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) while being carried by a mobile phase (a solvent or mixture of solvents). The optimization of this process would involve screening different solvent systems (e.g., mixtures of hexanes and ethyl acetate) to achieve the best separation of the desired product from any unreacted starting materials or byproducts.

For achieving high purity required for research applications, advanced chromatographic techniques may be employed. Techniques such as flash chromatography, which uses pressure to speed up the separation, are common in research laboratories. orgsyn.org The purity of the collected fractions would typically be assessed by Thin-Layer Chromatography (TLC) or a more sensitive method like High-Performance Liquid Chromatography (HPLC). HPLC can provide quantitative information on the purity of the final compound.

Mechanistic Investigations of Reactions Involving 2 Cyclopentyl N Methoxy N Methylacetamide

Detailed Studies on Nucleophilic Acyl Substitution Mechanisms

The nucleophilic acyl substitution of 2-cyclopentyl-N-methoxy-N-methylacetamide, like other Weinreb-Nahm amides, proceeds through a well-established addition-elimination mechanism. masterorganicchemistry.com A key feature of this reaction is the formation of a stable tetrahedral intermediate upon nucleophilic attack at the carbonyl carbon. This stability is attributed to the chelation of the metal cation (from organometallic reagents like Grignard or organolithium reagents) by the carbonyl oxygen and the methoxy (B1213986) oxygen of the N-methoxy-N-methylamino group. wikipedia.org This chelated intermediate prevents the subsequent addition of another equivalent of the nucleophile, a common issue of "over-addition" seen with other acyl compounds like esters or acid chlorides. wikipedia.org

The reaction can be generalized as follows:

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon of the this compound, breaking the pi bond of the carbonyl group and forming a tetrahedral intermediate.

Chelation: The metal cation associated with the nucleophile is chelated by the two oxygen atoms of the amide, stabilizing the intermediate.

Elimination: Upon acidic workup, the tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the N-methoxy-N-methylamine moiety as the leaving group to yield the corresponding ketone. researchgate.net

This controlled reactivity makes this compound a valuable precursor for the synthesis of various ketones with a cyclopentyl moiety.

Step Description Key Feature
1Nucleophilic attack on the carbonyl carbon.Formation of a tetrahedral intermediate.
2Chelation of the metal cation.Stabilization of the tetrahedral intermediate, preventing over-addition.
3Collapse of the intermediate upon workup.Formation of the ketone product and elimination of the N-methoxy-N-methylamine leaving group.

Kinetic and Thermodynamic Analyses of Related Amide Transformations

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the literature, valuable insights can be drawn from studies on analogous amide systems.

In reactions where a carbocationic intermediate might be formed, such as in certain types of rearrangements or neighboring group participation, the nature of the substituents on the amide plays a critical role. The cyclopentyl group, being an alkyl group, is generally considered to be electron-donating through an inductive effect. This electron-donating nature can stabilize an adjacent positive charge. However, the primary influence on the reactivity of this compound in most of its characteristic reactions is the electronic nature of the Weinreb amide functionality itself, rather than the formation of a distinct carbocation on the cyclopentyl ring.

The transition state in nucleophilic acyl substitution at an amide carbonyl is generally characterized by the partial formation of the new bond with the incoming nucleophile and partial breaking of the carbonyl pi bond. For Weinreb amides, the stability of the subsequent tetrahedral intermediate significantly influences the energy of the transition state leading to it. The chelation effect not only stabilizes the intermediate but also lowers the activation energy for its formation compared to a non-chelating system, thereby facilitating the reaction.

Mechanistic Pathways of Cross-Electrophile Coupling Reactions

Cross-electrophile coupling has emerged as a powerful tool for carbon-carbon bond formation, allowing the coupling of two different electrophiles under reductive conditions. nih.gov N-methoxy-N-methylamides, including this compound, can serve as electrophilic partners in these reactions, typically catalyzed by transition metals like nickel. dntb.gov.ua

Nickel catalysts are commonly employed in the cross-electrophile coupling of amides. The catalytic cycle often involves the oxidative addition of the nickel(0) catalyst to the C-N bond of the amide. Additives can play several crucial roles. For instance, reductants like manganese or zinc are necessary to regenerate the active low-valent nickel catalyst. u-tokyo.ac.jp Lewis acids can act as co-catalysts to activate the amide group towards oxidative addition. Furthermore, ligands, such as bipyridines, are essential for stabilizing the nickel intermediates and modulating their reactivity and selectivity. nih.gov

Component Role in Cross-Electrophile Coupling Example
Catalyst Facilitates oxidative addition and reductive elimination.Nickel complexes
Reductant Regenerates the active catalyst.Zinc, Manganese
Ligand Stabilizes metal intermediates and influences selectivity.Bipyridine
Additive Can activate the electrophile or assist in catalyst turnover.Lewis acids (e.g., ZnCl₂)

The mechanism of nickel-catalyzed cross-electrophile coupling involving amides is complex and can proceed through different pathways, including those involving radical intermediates. nih.govnih.gov A plausible mechanistic cycle involves:

Oxidative Addition: A low-valent nickel species undergoes oxidative addition to the C-N bond of the this compound to form an acylnickel(II) intermediate.

Radical Formation: The second electrophile (e.g., an alkyl halide) can be reduced to generate a radical species.

Radical Capture: The acylnickel(II) intermediate can then react with the alkyl radical.

Reductive Elimination: The resulting organonickel(III) species undergoes reductive elimination to form the ketone product and a nickel(I) species, which is then reduced to regenerate the active nickel(0) catalyst. nih.gov

The stereochemical outcome of these reactions, particularly when using chiral substrates, is an area of active research. For a chiral Weinreb amide, the stereocenter can potentially influence the diastereoselectivity of the coupling reaction, although the specific influence of the cyclopentyl group in this compound on stereochemical outcomes in cross-electrophile coupling is not well-defined in the literature. nih.gov

Absence of Evidence in Mechanistic Investigations of this compound Reactions

Despite a thorough review of available scientific literature, no specific mechanistic investigations detailing the involvement of carbene or ylide intermediates in C-H insertion reactions of this compound have been found.

Extensive searches of chemical databases and scholarly articles did not yield any studies focused on the generation or subsequent reactions of carbene or ylide species originating from this compound for the purpose of C-H bond functionalization.

While the broader fields of organic chemistry extensively document the role of carbene and ylide intermediates in a vast array of chemical transformations, including C-H insertion reactions, this specific substrate, this compound, does not appear to have been the subject of such detailed mechanistic studies.

General principles of organic chemistry allow for the postulation of hypothetical reaction pathways. For instance, the formation of a carbene intermediate could theoretically be envisioned through the decomposition of a corresponding diazo compound, which could then, in principle, undergo an intramolecular C-H insertion into the cyclopentyl ring. Similarly, the formation of an ylide could be conceived at the nitrogen or oxygen atom, potentially leading to subsequent rearrangements or insertion reactions. However, it must be emphasized that these are theoretical considerations and are not supported by any published experimental or computational evidence for this compound.

One patent mentions the use of this compound as a reactant in a manganese-catalyzed C-H oxidation reaction. However, the patent does not provide any mechanistic details that would suggest the involvement of carbene or ylide intermediates. The reaction described is a hydroxylation, which typically proceeds through different mechanistic pathways, such as radical or metal-oxo species.

Consequently, the lack of specific research in this area prevents a detailed and scientifically accurate discussion as outlined in the requested article structure. No data tables or detailed research findings concerning carbene and ylide intermediates in C-H insertion reactions of this compound can be provided.

Theoretical and Computational Chemistry Studies on 2 Cyclopentyl N Methoxy N Methylacetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and inherent reactivity of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the distribution of electrons within the molecule and the energies associated with different molecular orbitals.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. For 2-cyclopentyl-N-methoxy-N-methylacetamide, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d)), would be employed to determine the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. This process involves finding the minimum energy structure on the potential energy surface.

Once the optimized geometry is obtained, vibrational analysis can be performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) spectrum. For this compound, key vibrational modes would include the C=O stretch of the amide group, C-N stretching, and various C-H bending and stretching modes of the cyclopentyl and methyl groups. The calculated vibrational frequencies can be compared with experimental IR data to validate the computational model.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Illustrative)

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Amide C=O Stretch 1650-1680
Amide C-N Stretch 1350-1450
Cyclopentyl C-H Stretch 2850-2960
N-Methyl C-H Stretch 2900-3000

Note: These are illustrative values and the actual calculated frequencies would depend on the specific DFT functional and basis set used.

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for determining electronic structure. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate energies and properties, albeit at a greater computational cost. For this compound, these high-level calculations can be used to refine the understanding of its electronic properties, such as the dipole moment, polarizability, and the energies of its frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Computational Modeling of Reaction Pathways and Energy Profiles

Computational modeling allows for the exploration of potential chemical transformations of this compound by mapping out the energy changes that occur as the reaction proceeds.

The amide bond in this compound exhibits partial double bond character due to resonance, which restricts rotation around the C-N bond. Computational methods can quantify the energy barrier to this rotation. msu.edumdpi.com This is typically done by performing a series of constrained geometry optimizations where the dihedral angle of the amide bond is systematically varied, and the energy at each step is calculated. The difference between the energy of the ground state conformation and the transition state for rotation gives the rotational energy barrier. For similar amides, these barriers are typically in the range of 15-25 kcal/mol. msu.edumdpi.com

Similarly, the cyclopentyl ring is not planar and undergoes pseudorotation between different puckered conformations (envelope and twist). Computational modeling can determine the energy barriers between these conformers, providing insight into the flexibility of the ring system.

Table 2: Illustrative Calculated Rotational Energy Barriers for this compound

Bond/Moiety Type of Motion Calculated Energy Barrier (kcal/mol)
Amide C-N Bond Rotation 18-22

Chemical reactions are often carried out in a solvent, which can significantly influence their thermodynamics and kinetics. Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. Explicit models involve including a number of solvent molecules in the calculation to model specific solute-solvent interactions like hydrogen bonding. For this compound, investigating reactions such as hydrolysis or nucleophilic attack in different solvents would reveal how the polarity of the medium affects the stability of reactants, products, and transition states, thereby altering the reaction rates and equilibrium positions. mdpi.comrsc.org

Conformational Analysis and Stereochemical Considerations using Computational Approaches

For this molecule, key degrees of freedom include the rotation around the C-C bond connecting the cyclopentyl ring to the acetyl group, the aforementioned C-N amide bond rotation, and the puckering of the cyclopentyl ring. By performing a systematic conformational search, a complete picture of the accessible conformations and their relative populations at a given temperature can be obtained. This information is crucial for understanding its biological activity and physical properties, as different conformers may interact differently with other molecules.

Table 3: Relative Energies of Potential Conformers of this compound (Illustrative)

Conformer Dihedral Angle (C-C-C=O) Dihedral Angle (C-N-O-C) Relative Energy (kcal/mol)
A anti trans 0.00
B gauche trans 1.2
C anti cis 18.5

Note: These values are hypothetical and serve to illustrate the data that would be generated from a computational conformational analysis.

Future Research Directions and Emerging Paradigms in 2 Cyclopentyl N Methoxy N Methylacetamide Chemistry

Development of Sustainable and Green Chemistry Synthetic Routes

The traditional synthesis of Weinreb amides, including 2-cyclopentyl-N-methoxy-N-methylacetamide, often involves the use of stoichiometric activating agents and hazardous reagents, leading to significant waste generation. rsc.org Emerging research paradigms are increasingly focused on the development of more sustainable and environmentally benign synthetic protocols. These green chemistry approaches aim to improve atom economy, reduce waste, and utilize less hazardous substances.

One of the most promising avenues is the direct catalytic amidation of cyclopentylacetic acid with N,O-dimethylhydroxylamine. This approach circumvents the need for pre-activation of the carboxylic acid, thereby minimizing the formation of stoichiometric byproducts. rsc.org Various catalytic systems are being investigated for this purpose, with a focus on earth-abundant metals and organocatalysts.

Table 1: Comparison of Catalytic Systems for Direct Amidation

Catalyst TypeExamplesAdvantagesChallenges
Boron-based CatalystsBoric acid, boronic acidsReadily available, low toxicity, effective for a range of substrates. rsc.orgresearchgate.netOften require elevated temperatures and dehydrating agents. researchgate.net
Transition Metal CatalystsRuthenium, Iron, PalladiumHigh catalytic activity, potential for milder reaction conditions. mdpi.comnih.govCost, potential for metal contamination in the final product.
OrganocatalystsPhosphonium salts, carbodiimidesMetal-free, avoids issues of metal toxicity and contamination.May have limited substrate scope and require higher catalyst loadings.
Photochemical MethodsLight-mediated couplingUtilizes a renewable energy source, can proceed under mild conditions.Requires specialized equipment, substrate scope may be limited.

Future research in this area will likely focus on the development of highly active and selective catalysts that can operate under mild, solvent-free, or aqueous conditions. The application of flow chemistry and microwave-assisted synthesis are also emerging trends that could significantly enhance the efficiency and sustainability of this compound synthesis.

Innovation in Novel Derivatization Strategies and Functionalization

The chemical architecture of this compound offers multiple sites for derivatization and functionalization, enabling the synthesis of a diverse array of novel compounds. Beyond the classical conversion of the Weinreb amide moiety to ketones and aldehydes, innovative strategies are emerging that exploit the directing group capabilities of the amide functionality and the reactivity of the cyclopentyl ring.

A key area of innovation lies in the transition metal-catalyzed C-H functionalization of the cyclopentyl ring. mdpi.comnih.gov The Weinreb amide group can act as a directing group, guiding a metal catalyst to selectively activate and functionalize specific C-H bonds on the aliphatic ring. mdpi.comnih.gov This approach allows for the introduction of various functional groups, such as aryl, alkyl, and heteroatom-containing moieties, at positions that would be challenging to access through traditional synthetic methods.

Table 2: Potential C-H Functionalization Reactions on the Cyclopentyl Ring

Reaction TypeCatalystPotential Functional Group Introduced
C-H ArylationPalladium, RhodiumPhenyl, substituted aryl groups mdpi.comnih.gov
C-H AlkenylationRuthenium, RhodiumVinyl, substituted alkenyl groups mdpi.com
C-H AlkylationPalladiumMethyl, ethyl, and other alkyl groups nih.gov
C-H BorylationIridiumBoryl groups for further cross-coupling
C-H HalogenationPalladiumChloro, bromo, iodo groups

Furthermore, the Weinreb amide itself can be a platform for novel transformations. While its reaction with organometallic reagents to form ketones is well-established, research into diastereoselective additions to chiral variants or the development of one-pot sequential reactions is an active area of investigation. rsc.org The exploration of reactions that modify the N-methoxy-N-methylamide group to other nitrogen-containing functionalities also presents an opportunity for creating new molecular scaffolds.

Exploration of Advanced Catalytic Applications for Selective Transformations

The unique structural and electronic properties of this compound make it a valuable precursor and participant in advanced catalytic applications aimed at selective chemical transformations. Its utility extends beyond a simple building block to an active component in designing complex molecular architectures.

The ability of the Weinreb amide to act as a directing group is a central theme in its emerging catalytic applications. mdpi.combohrium.com In transition metal catalysis, this directing ability can be harnessed to control the regioselectivity of various transformations on the cyclopentyl moiety or on adjacent molecular fragments. This is particularly valuable in the synthesis of complex natural products and pharmaceuticals where precise control over stereochemistry and regiochemistry is paramount.

Moreover, ketones and aldehydes synthesized from this compound are versatile intermediates for a wide range of catalytic reactions, including:

Asymmetric Hydrogenation and Transfer Hydrogenation: Catalytic reduction of the derived ketones to chiral alcohols.

Catalytic Enantioselective Addition: Addition of nucleophiles to the carbonyl group in the presence of chiral catalysts to generate stereodefined centers.

Cross-Coupling Reactions: The derived ketones can be converted to enol triflates or other derivatives for participation in catalytic cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Future research will likely explore the integration of this compound into catalytic cascades and multicomponent reactions. The development of novel catalysts that can directly utilize the Weinreb amide functionality in new types of bond-forming reactions is another exciting frontier. For instance, nickel-catalyzed cross-coupling reactions of amides are an emerging area that could offer new pathways for the derivatization of this compound. nih.gov

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the cyclopentyl group (δ 1.5–2.5 ppm for cyclopentyl protons) and N-methoxy-N-methyl signals (δ 3.1–3.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H⁺]⁺ at m/z 228.1602 for C₁₀H₁₈N₂O₂) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for research-grade material) .

What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

Basic Research Question

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the acetamide group .
  • Solvent stability : Solutions in anhydrous acetonitrile or DMSO remain stable for >6 months at –20°C .

How can researchers investigate the reaction mechanisms involving this compound using kinetic and isotopic labeling studies?

Advanced Research Question

  • Kinetic profiling : Monitor reaction progress via time-resolved ¹H NMR to identify rate-determining steps (e.g., acylation vs. cyclization) .
  • Isotopic labeling : Use ¹³C-labeled methoxy groups to trace regioselectivity in nucleophilic substitutions .
  • Computational modeling : Density Functional Theory (DFT) simulations predict transition states and activation energies for key steps (e.g., acyl transfer) .

What strategies resolve contradictions in reported biological activities of this compound derivatives across different studies?

Advanced Research Question

  • Standardized assays : Re-evaluate bioactivity (e.g., enzyme inhibition) under uniform conditions (pH 7.4, 37°C) to control for experimental variability .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies in potency .
  • Structural analogs : Compare activity trends across derivatives to isolate critical functional groups (e.g., cyclopentyl vs. cyclohexyl substituents) .

What methodologies are employed to identify and quantify synthetic by-products in this compound production?

Advanced Research Question

  • LC-MS/MS : Detects trace impurities (e.g., unreacted starting materials or N-methylated by-products) at ppm levels .
  • Gas Chromatography (GC) : Quantifies volatile side products (e.g., chloroacetone) formed during acyl chloride synthesis .
  • Recrystallization optimization : Use solvent mixtures (ethanol/water) to remove polar by-products and achieve >99% purity .

How can computational models predict the reactivity and interaction profiles of this compound with biological targets?

Advanced Research Question

  • Molecular docking : Simulate binding modes with cytochrome P450 enzymes using AutoDock Vina to predict metabolic pathways .
  • Quantitative Structure-Activity Relationship (QSAR) : Train models on analogs to correlate substituent effects (e.g., methoxy position) with toxicity .
  • Molecular Dynamics (MD) : Assess stability of protein-ligand complexes over 100-ns simulations to prioritize synthesis targets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyclopentyl-N-methoxy-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
2-cyclopentyl-N-methoxy-N-methylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.